molecular formula C21H17N B12926331 Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- CAS No. 19656-33-8

Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-

Cat. No.: B12926331
CAS No.: 19656-33-8
M. Wt: 283.4 g/mol
InChI Key: QTFYEQJQLKVJRX-UHFFFAOYSA-N
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Description

9-Benzylidene-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family It is characterized by its unique structure, which includes a benzylidene group attached to a dihydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-10-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with benzylidene compounds. One common method involves the use of 10-methylacridinium iodide as a starting material. This compound is reacted with sodium methoxide in methanol or sodium ethoxide in ethanol to yield the desired product . The reaction is usually carried out at room temperature until a colorless solution is formed.

Industrial Production Methods: While specific industrial production methods for 9-Benzylidene-10-methyl-9,10-dihydroacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed:

    Oxidation Products: Acridine derivatives.

    Reduction Products: Dihydroacridine derivatives.

    Substitution Products: Various substituted acridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9-Benzylidene-10-methyl-9,10-dihydroacridine stands out due to its unique combination of a benzylidene group and a dihydroacridine core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

19656-33-8

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

9-benzylidene-10-methylacridine

InChI

InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3

InChI Key

QTFYEQJQLKVJRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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